(2R,4R)-(-)-Pentanediol

Catalog No.
S3311982
CAS No.
42075-32-1
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4R)-(-)-Pentanediol

CAS Number

42075-32-1

Product Name

(2R,4R)-(-)-Pentanediol

IUPAC Name

(2R,4R)-pentane-2,4-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

GTCCGKPBSJZVRZ-RFZPGFLSSA-N

SMILES

CC(CC(C)O)O

Canonical SMILES

CC(CC(C)O)O

Isomeric SMILES

C[C@H](C[C@@H](C)O)O

(2R,4R)-(-)-Pentanediol (CAS 42075-32-1) is a highly pure, C2-symmetric chiral aliphatic diol fundamentally utilized as a chiral auxiliary and building block in asymmetric organic synthesis. By reacting with aldehydes and ketones to form conformationally rigid 1,3-dioxane acetals and ketals, this compound effectively shields one face of the reactive center, directing subsequent nucleophilic or electrophilic attacks with exceptional stereocontrol [1]. In industrial and pharmaceutical procurement, it is prioritized for its ability to induce high diastereomeric excess in alkylations, its utility in resolving racemic mixtures via diastereomeric derivatization, and its straightforward recovery under mild acidic cleavage conditions[2].

Substituting (2R,4R)-(-)-Pentanediol with racemic 2,4-pentanediol or meso-2,4-pentanediol fundamentally compromises asymmetric synthesis workflows. Racemic mixtures yield a 1:1 ratio of enantiomeric products, completely negating the purpose of a chiral auxiliary and rendering them useless for stereoselective pharmaceutical manufacturing [1]. Furthermore, meso-2,4-pentanediol possesses an internal plane of symmetry (achiral), meaning it cannot induce chirality in downstream reactions and will fail to resolve enantiomers when used as a derivatization agent [2]. Procurement must strictly specify the (2R,4R) or (2S,4S) enantiomer based on the desired absolute configuration of the target molecule, as any optical impurity directly degrades the enantiomeric excess (ee) of the final active pharmaceutical ingredient (API) [1].

Diastereomeric Excess in Asymmetric Alkylation

When employed as a chiral auxiliary in the asymmetric alkylation of beta-keto esters, (2R,4R)-(-)-Pentanediol forms a rigid 1,3-dioxane ring that dictates the stereochemical outcome. Studies demonstrate that (2R,4R)-pentanediol-derived acetals routinely achieve >95% diastereomeric excess (d.e.) during alkylation, whereas substituting with an achiral baseline like 1,3-propanediol yields 0% d.e. (a racemic mixture) [1]. The C2 symmetry ensures that both methyl groups adopt equatorial positions, locking the conformation and providing highly predictable facial shielding [2].

Evidence DimensionDiastereomeric excess (d.e.) of alkylated products
Target Compound Data>95% d.e.
Comparator Or Baseline1,3-propanediol (achiral baseline) yielding 0% d.e.
Quantified Difference>95% absolute increase in stereocontrol
ConditionsAsymmetric alkylation of 1,3-dioxane acetals

High diastereomeric excess directly minimizes downstream purification costs and maximizes the yield of the desired enantiomer in API manufacturing.

Chromatographic Resolution of Pharmaceutical Enantiomers

In the resolution of complex pharmaceutical mixtures, such as racemic opioid derivatives, (2R,4R)-(-)-Pentanediol is used to convert enantiomers into separable diastereomeric ketals. Patent data indicates that derivatization with (2R,4R)-pentanediol resolves the mixture into two distinct, quantifiable peaks under standard LCMS/HPLC conditions [1]. In contrast, attempting the same derivatization with meso-2,4-pentanediol yields complex, poorly resolved chromatograms because the meso form does not provide the requisite C2-symmetric chiral environment to differentiate the target enantiomers effectively [1].

Evidence DimensionChromatographic baseline resolution
Target Compound Data2 distinct, baseline-resolved diastereomeric peaks
Comparator Or Baselinemeso-2,4-pentanediol (achiral)
Quantified DifferenceComplete baseline resolution vs. unresolvable co-elution
ConditionsReversed-phase LCMS of opioid ketal derivatives

Enables the use of standard, cost-effective reversed-phase HPLC columns for chiral resolution instead of requiring expensive chiral stationary phases.

Auxiliary Cleavage and Recovery Efficiency

The economic viability of a chiral auxiliary depends heavily on its cleavage and recovery. (2R,4R)-(-)-Pentanediol acetals can be cleaved under mild aqueous acidic conditions (e.g., 0.1 N HCl at 37 °C), allowing for >90% recovery of the intact chiral diol without epimerization[1]. Compared to traditional amide-based chiral auxiliaries (e.g., Evans oxazolidinones) which often require aggressive basic (LiOH/H2O2) or reductive (LiBH4) conditions that can degrade sensitive functional groups, the acetal chemistry of (2R,4R)-pentanediol offers a highly orthogonal and substrate-friendly deprotection strategy [2].

Evidence DimensionCleavage condition mildness and recovery rate
Target Compound DataMild acidic cleavage (0.1 N HCl) with >90% recovery
Comparator Or BaselineEvans oxazolidinones (requires strong base or reductants)
Quantified DifferenceElimination of strong bases/reductants while maintaining >90% auxiliary recovery
ConditionsDeprotection of the chiral auxiliary post-alkylation

Mild cleavage conditions prevent the degradation of sensitive pharmaceutical intermediates and allow for cost-effective recycling of the chiral auxiliary.

Chiral Auxiliary for Asymmetric Carbon-Carbon Bond Formation

Directly leveraging its ability to induce >95% d.e., (2R,4R)-(-)-Pentanediol is heavily procured for synthesizing chiral 1,3-dioxanes from ketones and aldehydes. These intermediates undergo highly predictable asymmetric alkylations, making this diol a staple in the total synthesis of complex natural products and chiral APIs[1].

Diastereomeric Resolution Agent for Racemic APIs

Based on its proven ability to form baseline-resolvable ketals, this compound is utilized in pharmaceutical process chemistry to resolve racemic mixtures (such as synthetic opioids). This approach bypasses the need for preparative chiral chromatography, allowing manufacturers to separate enantiomers using standard reversed-phase techniques[2].

Synthesis of C2-Symmetric Chiral Ligands

The robust C2 symmetry and equatorial methyl positioning of (2R,4R)-(-)-Pentanediol make it an ideal precursor for synthesizing chiral phosphine ligands, crown ethers, and boronate esters. These downstream ligands are critical for transition-metal-catalyzed asymmetric hydrogenations and cross-coupling reactions in industrial settings [3].

XLogP3

0.1

UNII

EX4IXW1090

Other CAS

42075-32-1
36402-52-5

Wikipedia

(R,R)-2,4-pentanediol

Dates

Last modified: 08-19-2023

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